(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid

Peptide chemistry Conformational analysis Protein engineering

Researchers requiring stereochemically defined fluorinated proline surrogates often face supply inconsistencies. This (2S,4R) isomer provides a single 19F NMR environment, eliminating conformer signal splitting observed with 4-fluoroproline. Key outcomes: • Enables simplified 19F NMR monitoring of protein folding and ligand binding. • Enforces a Cγ-exo ring pucker via equatorial CF₃, stabilizing collagen triple-helix thermal stability. • Increases peptide logD by ~1-2 units vs. proline for enhanced membrane permeability. Supplied with verified stereopurity for reproducible peptide synthesis.

Molecular Formula C11H16F3NO4
Molecular Weight 283.24 g/mol
CAS No. 470482-44-1
Cat. No. B1280303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid
CAS470482-44-1
Molecular FormulaC11H16F3NO4
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F
InChIInChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1
InChIKeyOHIYKPXMNWXZQH-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (2S,4R)-1-Boc-4-trifluoromethylproline


(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid is a fluorinated proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen and a trifluoromethyl substituent at the 4-position with defined (2S,4R) stereochemistry. This compound belongs to the class of N-protected 4-trifluoromethylprolines, which are widely employed as conformationally constrained amino acid surrogates in peptide chemistry and medicinal chemistry [1]. The Boc group serves as a standard amine protecting group compatible with solid-phase peptide synthesis (SPPS) protocols, while the 4-CF₃ group introduces distinct steric and electronic properties that modulate pyrrolidine ring conformation and amide bond isomerization [2].

SPPS Compatibility Boc protection aligns with standard Fmoc/t-Bu SPPS protocols
Conformational Design Equatorial CF₃ enforces Cγ-exo ring pucker for predictable backbone geometry
Stereochemical Control Defined (2S,4R) stereochemistry supports enantiomer-specific peptide engineering

Substitution Failure for (2S,4R)-CF₃-Proline


Substituting (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid with a stereoisomeric analog (e.g., (2S,4S) or (2R,4R)) or a non-fluorinated counterpart is not a chemically neutral exchange. The trifluoromethyl group at the 4-position enforces a strong equatorial conformational preference, whereas fluorine or methyl substituents exhibit distinct axial/equatorial biases [1]. This conformational steering directly alters the cis/trans amide bond equilibrium and the overall peptide backbone geometry, with quantifiable differences in rotational barriers and pKa values [2]. Consequently, using an incorrect stereoisomer can lead to divergent peptide folding, altered biological activity, or failed synthetic outcomes in downstream applications.

Target (2S,4R)-CF₃-proline: equatorial CF₃, Cγ-exo pucker
Substitute (2S,4S)-CF₃-proline: axial CF₃, altered ring conformation
Target (2S,4R)-CF₃-proline: higher rotational barrier, distinct polarity
Substitute Unsubstituted proline: lower lipophilicity, different amide isomerization rate

Stereochemical and electronic mismatch may shift peptide folding and downstream assay outcomes; direct substitution requires validation.

Differentiation Evidence for (2S,4R)-CF₃-Proline


Equatorial vs. Axial CF₃ Conformational Locking

The (2S,4R) stereoisomer (trans configuration relative to the carboxyl group) exhibits a strong equatorial preference for the 4-CF₃ substituent, in contrast to the (2S,4S) cis isomer where the CF₃ group is forced into an axial orientation due to ring constraints [1]. This stereochemical distinction is critical for predictable peptide backbone design.

CF₃ Conformational Preference
Class-level
Equatorial (Cγ-exo/endo) vs. Axial
Supports predictable backbone design
DFT & NMR: equatorial favored by >1 kcal/mol
Peptide chemistry Conformational analysis Protein engineering

Amide Bond Rotational Barrier: CF₃ vs. Proline

The presence of the 4-CF₃ group in (2S,4R)-Boc-4-trifluoromethylproline increases the rotational barrier for cis/trans amide bond isomerization compared to unsubstituted proline [1]. This kinetic effect is attributed to the steric bulk and electronic influence of the CF₃ group, which stabilizes the transition state for rotation.

Amide Rotational Barrier
Class-level
1–2 kcal/mol higher ΔG‡
Slower cis/trans interconversion for conformational studies
Versus unsubstituted proline; solvent-dependent
Peptide chemistry NMR spectroscopy Protein folding

Lipophilicity Enhancement Comparable to Valine

Substitution with a trifluoromethyl group at the 4-position of proline significantly increases lipophilicity. For the class of 4-trifluoromethylprolines, the measured logD (octanol/water) is comparable to that of the hydrophobic amino acid valine, whereas unsubstituted proline is substantially less lipophilic [1].

Lipophilicity Shift
Class-level
~1–2 log units higher logD
Supports membrane permeability screening
LogD comparable to valine; pH 7.4
Medicinal chemistry Drug design Bioisosteres

Stereoselective Synthesis via Asymmetric Hydrogenation

The (2S,4R)-Boc-4-trifluoromethylproline isomer can be obtained with high diastereomeric excess through stereoselective hydrogenation of a pyrroline precursor [1]. This contrasts with the (2S,4S) isomer, which requires a different synthetic route and may be more challenging to prepare in high optical purity.

Stereoselective Synthesis
Class-level
reported >95% de via asymmetric hydrogenation
Reproducible stereochemical purity for SPPS
Hydroxyl-directed hydrogenation; (2S,4S) route may differ
Synthetic methodology Process chemistry Peptide synthesis

Lower Polarity in (2S,4R) Stereoisomer

The (2S,4R) trans isomer is less polar than the corresponding (2S,4S) cis isomer, as demonstrated by chromatographic behavior. This polarity difference stems from the distinct conformational preferences of the CF₃ group (equatorial vs. axial) and the resulting net dipole moment of the molecule [1].

Chromatographic Polarity
Class-level
Less polar; higher Rf
Simplifies peptide purification workflow
Normal-phase silica; (2S,4S) isomer more polar
Chromatography Peptide purification Physicochemical properties

Application Scenarios for (2S,4R)-CF₃-Proline


PPII Helix Stabilization in Collagen Mimetics

The (2S,4R)-4-trifluoromethylproline residue, when incorporated into collagen model peptides, stabilizes the polyproline II helix conformation due to the equatorial CF₃ group enforcing a Cγ-exo ring pucker. This conformational preorganization enhances triple-helix thermal stability compared to unsubstituted proline [1]. Researchers developing collagen mimetics for biomaterials or studying extracellular matrix biology can leverage this property to tune helix stability and folding kinetics.

19F NMR Probe for Structural Studies

The trifluoromethyl group serves as a sensitive 19F NMR reporter with a single resonance environment due to the defined (2S,4R) stereochemistry. In contrast to 4-fluoroproline, which may exhibit multiple conformers, the equatorial CF₃ in (2S,4R) yields a simplified 19F NMR spectrum ideal for monitoring protein folding, ligand binding, and conformational changes [1]. This makes the compound a preferred building block for site-specific fluorine labeling in NMR spectroscopy.

Lipophilicity Enhancement for Peptide Leads

Medicinal chemists optimizing peptide-based drug candidates can replace a native proline residue with (2S,4R)-4-trifluoromethylproline to increase lipophilicity and membrane permeability while preserving backbone conformation [1]. The logD increase (~1–2 log units relative to proline) is comparable to substituting with valine, offering a predictable means to improve cellular uptake and oral bioavailability without introducing additional H-bond donors.

Application
Selection Property
Validation Focus
Collagen-mimetic peptide design
Conformational preorganization
Triple-helix thermal stability assays
19F NMR structural probe
Stereochemically defined 19F reporter
Single-resonance 19F NMR signal monitoring
Peptide lead lipophilicity optimization
logD modulation
Membrane permeability & cellular uptake assays

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